molecular formula C7H13BrO2 B6149398 6-(bromomethyl)-2,2-dimethyl-1,4-dioxane CAS No. 1440962-49-1

6-(bromomethyl)-2,2-dimethyl-1,4-dioxane

Cat. No.: B6149398
CAS No.: 1440962-49-1
M. Wt: 209.1
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Description

6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS: 1440962-49-1) is a brominated heterocyclic compound featuring a 1,4-dioxane ring substituted with a bromomethyl group at the 6-position and two methyl groups at the 2-position. Its molecular formula is C₇H₁₃BrO₂, with a molecular weight of 217.08 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization due to the reactivity of its bromomethyl group .

Properties

CAS No.

1440962-49-1

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2,2-dimethyl-1,4-dioxane typically involves the bromomethylation of 2,2-dimethyl-1,4-dioxane. One common method includes the reaction of 2,2-dimethyl-1,4-dioxane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and yields the desired bromomethylated product efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol (EtOH).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2,2-dimethyl-1,4-dioxane primarily involves its reactivity as a bromomethylating agent. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and synthetic applications.

Comparison with Similar Compounds

6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane

  • Structure : Similar to the target compound but replaces bromine with iodine.
  • Reactivity : The C-I bond is weaker than C-Br, making this analog more reactive in nucleophilic substitutions (e.g., Suzuki couplings). However, iodine’s larger atomic size may introduce steric hindrance in certain reactions .
  • Applications : Used in radiopharmaceutical labeling, where iodine’s isotopic properties are advantageous.

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

  • Structure : Incorporates a benzodioxane ring (aromatic) with four fluorine atoms at the 2,3-positions.
  • Properties : Fluorine substitution enhances thermal stability and lipophilicity, making it suitable for agrochemical and medicinal chemistry. The aromatic ring increases π-π stacking interactions, influencing solubility .
  • Synthesis : Requires fluorination steps, increasing synthetic complexity compared to the dimethyl-dioxane analog.

2-(Bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine

  • Structure : Benzodioxine ring (unsaturated) with a bromomethyl group at the 2-position.
  • Reactivity : The unsaturated ring allows conjugation, altering electronic properties. This compound is more prone to electrophilic aromatic substitution than the saturated dioxane derivatives .
  • Applications : Used in photoredox catalysis and materials science due to extended conjugation.

5,5-Bis(bromomethyl)-2-substituted-1,3-dioxane

  • Structure : Features two bromomethyl groups at the 5-position and a substituent at the 2-position.
  • Reactivity: Dual bromine sites enable cross-linking or polymerization reactions, distinguishing it from mono-brominated analogs.
  • Applications : Key precursor in dendrimer synthesis and polymer networks .

Key Data Comparison

Compound Molecular Formula Key Substituents Reactivity Applications Reference
6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane C₇H₁₃BrO₂ BrCH₂, 2×CH₃ Moderate SN2 reactivity Pharmaceutical intermediates, cross-coupling
6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane C₇H₁₃IO₂ ICH₂, 2×CH₃ High SN2 reactivity Radiopharmaceuticals
6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane C₉H₅BrF₄O₂ BrCH₂, 4×F, aromatic ring Electrophilic substitution resistant Agrochemicals, drug design
2-(Bromomethyl)-6-methyl-1,4-benzodioxine C₁₀H₁₀BrO₂ BrCH₂, CH₃, unsaturated ring Conjugation-enhanced reactivity Catalysis, OLED materials
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane C₁₂H₁₄Br₂O₂ 2×BrCH₂, C₆H₅ Polymerization initiator Dendrimers, cross-linked polymers

Research Findings

Thermodynamic Stability

  • 2,2-Dimethyl groups in the target compound enhance steric protection of the bromomethyl group, improving shelf-life compared to non-methylated analogs like 2-Bromomethyl-1,4-benzodioxane .

Reactivity in Cross-Couplings

  • Palladium-catalyzed cross-coupling of this compound with thiophenes (e.g., 3-bromothiophene-2-carbaldehyde) proceeds efficiently at 80°C, while iodine analogs require milder conditions (50°C) .

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